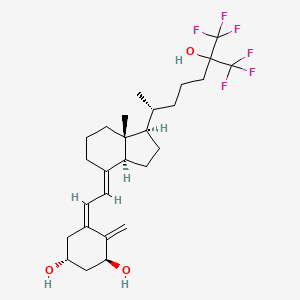

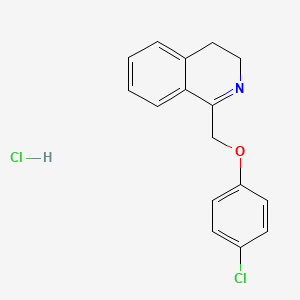

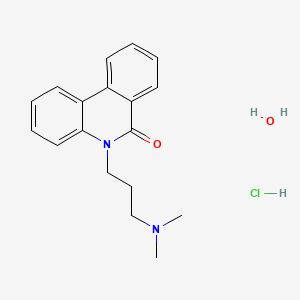

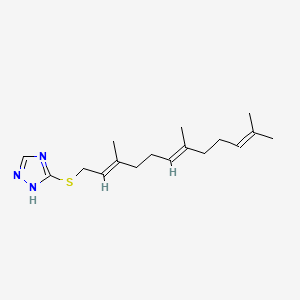

![molecular formula C23H27FN2O2S B1672119 3-[2-[4-(苯磺酰甲基)-4-甲氧基哌啶-1-基]乙基]-5-氟-1H-吲哚 CAS No. 158848-32-9](/img/structure/B1672119.png)

3-[2-[4-(苯磺酰甲基)-4-甲氧基哌啶-1-基]乙基]-5-氟-1H-吲哚

描述

GR 159897 是一种强效且选择性地拮抗神经激肽-2 (NK2) 受体的药物。 它是一种非肽类化合物,其化学名称为 5-氟-3-[2-[4-甲氧基-4-[®-苯基亚磺酰基]甲基]-1-哌啶基]乙基]-1H-吲哚 。该化合物由于其独特的特性和对 NK2 受体的选择性作用,在各个科学研究领域显示出巨大的潜力。

科学研究应用

GR 159897 具有广泛的科学研究应用:

化学: 它被用作研究 NK2 受体及其在各种生理过程中的作用的工具化合物。

生物学: GR 159897 用于研究 NK2 受体在不同组织中的生物学功能。

作用机制

GR 159897 通过选择性地结合并拮抗 NK2 受体发挥作用。该受体参与各种生理过程,包括平滑肌收缩和神经传递。 通过阻断 NK2 受体,GR 159897 可以抑制支气管收缩并产生抗焦虑作用 。涉及的分子靶标和途径包括抑制 NK2 受体介导的信号通路,这对该化合物的治疗作用至关重要。

生化分析

Biochemical Properties

GR-159897 interacts with the NK2 receptor, a G-protein coupled receptor that binds to the neuropeptide substance P . The compound competes for binding of [3H]GR100679 to human NK2-transfected CHO cells . It inhibits NK2 receptor-mediated contraction of guinea pig trachea .

Cellular Effects

GR-159897 has been shown to have significant effects on various types of cells and cellular processes. It inhibits bronchoconstriction of the airways, which may potentially make it useful in the treatment of asthma . In the context of inflammation, GR-159897 has been shown to inhibit signaling between glial and neuronal cells, accelerating recovery from inflammation .

Molecular Mechanism

GR-159897 exerts its effects at the molecular level primarily through its antagonistic action on the NK2 receptor . By binding to the NK2 receptor, it prevents the receptor’s natural ligand, neurokinin A, from binding and activating the receptor . This inhibition of receptor activation leads to a decrease in the downstream signaling pathways normally initiated by the NK2 receptor .

Temporal Effects in Laboratory Settings

In laboratory settings, GR-159897 has been shown to cause significant and dose-dependent increases in the amount of time mice spent in the more aversive light compartment of the light-dark box, with no effect on locomotor activity .

Dosage Effects in Animal Models

In animal models, the effects of GR-159897 vary with different dosages. For instance, in the marmoset human intruder response test, GR-159897 significantly increased the amount of time marmosets spent at the front of the cage during confrontation with a human observer .

Metabolic Pathways

Given its role as an NK2 receptor antagonist, it is likely involved in the regulation of neurokinin signaling pathways .

Subcellular Localization

Given its role as an NK2 receptor antagonist, it is likely to be found in the vicinity of NK2 receptors, which are typically located on the cell membrane .

准备方法

反应条件通常涉及使用强碱和溶剂,例如二甲基亚砜 (DMSO),以促进反应 。GR 159897 的工业生产方法尚未广泛记录,但合成过程通常遵循与实验室环境中使用的类似路线,并在规模和产量方面进行了优化。

化学反应分析

GR 159897 会经历各种化学反应,包括:

氧化: 苯基亚磺酰基可以被氧化形成砜衍生物。

还原: 该化合物可以被还原以去除氟原子或修饰哌啶环。

这些反应中常用的试剂包括过氧化氢之类的氧化剂,氢化铝锂之类的还原剂以及用于取代反应的亲核试剂。形成的主要产物取决于特定的反应条件和所使用的试剂。

相似化合物的比较

与其他类似化合物相比,GR 159897 对 NK2 受体具有很高的选择性和效力,这使其独一无二。一些类似的化合物包括:

依布度坦: 另一种 NK2 受体拮抗剂,具有类似的应用,但化学结构不同。

尼帕度坦: 一种基于肽的 NK2 受体拮抗剂,具有独特的药代动力学特性。

沙雷度坦: 一种 NK2 受体拮抗剂,对其他神经激肽受体也有额外作用.

这些化合物具有类似的治疗应用,但在化学结构、选择性和药代动力学特征方面存在差异,这使得 GR 159897 成为科学研究中一种独特而有价值的工具。

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[2-[4-(benzenesulfinylmethyl)-4-methoxypiperidin-1-yl]ethyl]-5-fluoro-1H-indole' involves the synthesis of two main intermediates, followed by their coupling to form the final product.", "Starting Materials": [ "4-methoxypiperidine", "benzenesulfinyl chloride", "2-(2-aminoethyl)-5-fluoro-1H-indole", "triethylamine", "potassium carbonate", "dimethylformamide", "thionyl chloride", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Synthesis of intermediate 1 - 4-(benzenesulfinylmethyl)-4-methoxypiperidine", "a. Reaction of 4-methoxypiperidine with benzenesulfinyl chloride in the presence of triethylamine and potassium carbonate in DMF to form 4-(benzenesulfinylmethyl)-4-methoxypiperidine", "b. Purification of intermediate 1 by column chromatography", "Step 2: Synthesis of intermediate 2 - 2-[4-(benzenesulfinylmethyl)-4-methoxypiperidin-1-yl]ethyl-5-fluoro-1H-indole", "a. Reaction of 2-(2-aminoethyl)-5-fluoro-1H-indole with intermediate 1 in the presence of triethylamine in DMF to form 2-[4-(benzenesulfinylmethyl)-4-methoxypiperidin-1-yl]ethyl-5-fluoro-1H-indole", "b. Purification of intermediate 2 by column chromatography", "Step 3: Synthesis of final product - 3-[2-[4-(benzenesulfinylmethyl)-4-methoxypiperidin-1-yl]ethyl]-5-fluoro-1H-indole", "a. Reaction of intermediate 2 with thionyl chloride in the presence of sodium bicarbonate in ethyl acetate to form 3-[2-[4-(benzenesulfinylmethyl)-4-methoxypiperidin-1-yl]ethyl]-5-fluoro-1H-indole", "b. Purification of final product by column chromatography" ] } | |

CAS 编号 |

158848-32-9 |

分子式 |

C23H27FN2O2S |

分子量 |

414.5 g/mol |

IUPAC 名称 |

5-fluoro-3-[2-[4-methoxy-4-[[(R)-phenylsulfinyl]methyl]piperidin-1-yl]ethyl]-1H-indole |

InChI |

InChI=1S/C23H27FN2O2S/c1-28-23(17-29(27)20-5-3-2-4-6-20)10-13-26(14-11-23)12-9-18-16-25-22-8-7-19(24)15-21(18)22/h2-8,15-16,25H,9-14,17H2,1H3/t29-/m1/s1 |

InChI 键 |

BANYJBHWTOJQDU-GDLZYMKVSA-N |

手性 SMILES |

COC1(CCN(CC1)CCC2=CNC3=C2C=C(C=C3)F)C[S@@](=O)C4=CC=CC=C4 |

SMILES |

COC1(CCN(CC1)CCC2=CNC3=C2C=C(C=C3)F)CS(=O)C4=CC=CC=C4 |

规范 SMILES |

COC1(CCN(CC1)CCC2=CNC3=C2C=C(C=C3)F)CS(=O)C4=CC=CC=C4 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

1-(2-(5-fluoro-1H-indol-3-yl)ethyl)-4-methoxy-4-((phenylsulfinyl)methyl)piperidine GR 159897 GR-159897 GR159897 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 3-[2-[4-(benzenesulfinylmethyl)-4-methoxypiperidin-1-yl]ethyl]-5-fluoro-1H-indole (GR-159897)?

A1: GR-159897 acts as a potent and selective antagonist of the neurokinin-2 receptor (NK2R). [, , , , , , , ] This receptor is activated by neurokinin A (NKA), a peptide neurotransmitter involved in various physiological processes, including smooth muscle contraction and neurotransmission. [, , , ] By blocking NK2R, GR-159897 inhibits the downstream effects of NKA binding.

Q2: Which physiological responses are affected by GR-159897's antagonism of NK2R?

A2: Studies have demonstrated that GR-159897 effectively inhibits NKA-induced contractions in various tissues, including airway smooth muscle, bladder, and colon. [, , , , , , , ] This suggests a potential role for this compound in managing conditions associated with hyperactive smooth muscle contraction, such as asthma and irritable bowel syndrome (IBS). [, , ]

Q3: How does the potency of GR-159897 compare to other NK2R antagonists?

A3: Research indicates that GR-159897 exhibits high affinity for NK2R, comparable to other potent antagonists like SR 48968. [, , ] Notably, both compounds display superior potency compared to the dual NK1/NK2 receptor antagonist MDL 103392. []

Q4: Have there been any studies investigating the effects of GR-159897 on neuroinflammation?

A4: Yes, a study using a mouse model of colitis demonstrated that GR-159897 administration protected against neuroinflammation in the enteric nervous system. [] The study reported that the compound prevented increases in glial fibrillary acidic protein (GFAP) immunoreactivity, a marker of glial activation, and reduced neurodegeneration. []

Q5: Does GR-159897 affect glial cells in the enteric nervous system?

A5: Research suggests that GR-159897 can modulate glial cell activity. [] The compound was found to reduce NKA-induced calcium responses in enteric glia, which express NK2Rs. [] This suggests that the neuroprotective effects of GR-159897 might be partly mediated by its ability to dampen glial activation.

Q6: Has GR-159897 been investigated in clinical trials for any specific conditions?

A6: While the provided research papers do not mention specific clinical trials involving GR-159897, they highlight its potential as a therapeutic agent for conditions like asthma and IBS due to its ability to inhibit smooth muscle contraction and potentially mitigate neuroinflammation. [, , ]

Q7: Are there any studies on the role of GR-159897 in paclitaxel-induced peripheral neuropathy?

A7: Research indicates that GR-159897, in combination with the NK1 receptor antagonist L-732,138, can reverse paclitaxel-induced mechanical allodynia and cold hyperalgesia in rats. [] This suggests a potential role for NK2R antagonists in managing chemotherapy-induced peripheral neuropathy. []

Q8: What is the significance of aromatic residues in transmembrane segments for GR-159897 binding to NK2R?

A8: Studies employing mutated NK2R have shown that specific aromatic residues in transmembrane segments V to VII are crucial for the binding of GR-159897. [] Mutations affecting these residues significantly reduced the affinity of GR-159897 for NK2R, highlighting the importance of these structural elements in the drug-receptor interaction. []

Q9: Can GR-159897 be used as a tool to study the role of NK2R in different physiological processes?

A9: Yes, due to its high selectivity and potency, GR-159897 is considered a valuable pharmacological tool for investigating the specific contributions of NK2R in various biological processes, including smooth muscle contraction, neurotransmission, and inflammation. [, , , , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。